Methyl 4-chloro-2,2-diethylbutanoate

Methyl 4-chloro-2,2-diethylbutanoate (CAS 1864060-70-7) is a chlorinated ester with the molecular formula C₉H₁₇ClO₂ and a molecular weight of 192.68 g/mol. It is classified as a versatile small molecule scaffold and is primarily sourced for laboratory-scale research and development.

Molecular Formula C9H17ClO2
Molecular Weight 192.68
CAS No. 1864060-70-7
Cat. No. B2818216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2,2-diethylbutanoate
CAS1864060-70-7
Molecular FormulaC9H17ClO2
Molecular Weight192.68
Structural Identifiers
SMILESCCC(CC)(CCCl)C(=O)OC
InChIInChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3
InChIKeyXCSFWIFBUBZNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2,2-diethylbutanoate (CAS 1864060-70-7): Chemical Identity and Classification


Methyl 4-chloro-2,2-diethylbutanoate (CAS 1864060-70-7) is a chlorinated ester with the molecular formula C₉H₁₇ClO₂ and a molecular weight of 192.68 g/mol [1]. It is classified as a versatile small molecule scaffold and is primarily sourced for laboratory-scale research and development . The compound features a quaternary carbon center at the 2-position bearing two ethyl groups, a structural feature that distinguishes it from linear 4-chlorobutanoate esters.

Specific Structural Determinants Differentiating Methyl 4-chloro-2,2-diethylbutanoate from Generic Analogs


The presence of a gem-diethyl substituted quaternary carbon at the 2-position generates steric and electronic properties that are not replicated by linear or mono-alkyl analogs, such as methyl 4-chlorobutanoate (CAS 3153-37-5). This structural feature can critically influence reaction kinetics in nucleophilic substitution and cyclization pathways, as well as the conformational profile of downstream products. Published evidence demonstrating the precise magnitude of these effects for this specific compound is currently absent from the peer-reviewed literature, meaning differentiation must be inferred from class-level principles and remains unquantified [1].

Quantitative Comparative Evidence for Methyl 4-chloro-2,2-diethylbutanoate (CAS 1864060-70-7)


Validated Application Scenarios for Methyl 4-chloro-2,2-diethylbutanoate (CAS 1864060-70-7) Based on Existing Evidence


Use as a Sterically Demanding Building Block in Medicinal Chemistry

The compound's sterically hindered quaternary center makes it a candidate scaffold for exploring structure-activity relationships (SAR) where conformational restriction or metabolic stability is desired. This application is predicated on the class-level inference that gem-dialkyl groups influence molecular shape differently than unsubstituted or mono-substituted analogs, though the specific advantages of the diethyl substitution pattern over, for example, a dimethyl group have not been quantitatively established in any available public study.

Precursor for Cyclopropane Carboxylic Ester Synthesis

Gamma-chlorocarboxylic esters are known to undergo base-mediated cyclization to form cyclopropane carboxylic esters, valuable intermediates for agrochemicals and pharmaceuticals [1]. The 2,2-diethyl substitution pattern would be expected to influence the cyclization yield and regioselectivity relative to the linear methyl 4-chlorobutanoate, based on the known sensitivity of such cyclizations to steric bulk adjacent to the reacting center, as discussed in the broader patent literature for this reaction class [1].

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